4-Bromo-3-hydroxypyridine-2-carbaldehyde chemical properties
4-Bromo-3-hydroxypyridine-2-carbaldehyde chemical properties
Topic: 4-Bromo-3-hydroxypyridine-2-carbaldehyde: A Trifunctional Scaffold for Divergent Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4-Bromo-3-hydroxypyridine-2-carbaldehyde (CAS: 1289049-23-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its dense functionalization: three distinct reactive handles—an aldehyde, a hydroxyl group, and a bromine atom—arranged contiguously on a pyridine core. This specific substitution pattern allows for orthogonal functionalization , enabling researchers to rapidly generate diverse chemical libraries.
This guide provides a rigorous technical analysis of this compound, detailing optimized synthetic routes, reactivity profiles, and its application as a linchpin in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is often sequestered in internal corporate libraries due to its high synthetic utility. It serves as a critical intermediate for synthesizing fused heterocycles (e.g., pyrido[3,2-d]pyrimidines) and metal-chelating ligands.
| Property | Data |
| IUPAC Name | 4-Bromo-3-hydroxypyridine-2-carbaldehyde |
| CAS Number | 1289049-23-5 |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~5.5 (Pyridine N), ~8.5 (Hydroxyl) |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Light sensitive |
Synthetic Methodology: The Directed Ortho-Metalation (DoM) Route
While simple halogenation of 3-hydroxypyridine-2-carbaldehyde often yields mixtures, the Directed Ortho-Metalation (DoM) strategy provides superior regiocontrol. This protocol ensures the bromine remains intact while installing the aldehyde at the C2 position.
Core Protocol: C2-Formylation of 4-Bromo-3-hydroxypyridine
This route utilizes the 3-hydroxyl group as a directing handle (after protection) to install the aldehyde at the 2-position via lithiation.
Step 1: Protection (MOM-Ether Formation)
-
Reagents: 4-Bromo-3-hydroxypyridine, MOM-Cl (Chloromethyl methyl ether), DIPEA, DCM.
-
Rationale: The hydroxyl proton is acidic and will quench the organolithium reagent. The Methoxymethyl (MOM) group is a robust Directed Metalation Group (DMG) that coordinates Li+, stabilizing the transition state for C2-deprotonation.
Step 2: Regioselective Lithiation (The Critical Step)
-
Reagents: LDA (Lithium diisopropylamide), THF, -78°C.
-
Mechanism: LDA is preferred over n-BuLi to avoid halogen-lithium exchange (Li/Br exchange) at the C4 position. The MOM group directs the bulky base to the C2 proton.
-
Process:
-
Cool solution of MOM-protected precursor in anhydrous THF to -78°C.
-
Add LDA dropwise over 30 mins (maintain T < -70°C).
-
Stir for 1 hour to ensure complete lithiation.
-
Step 3: Formyl Quench & Deprotection
-
Reagents: DMF (N,N-Dimethylformamide), followed by aqueous HCl.
-
Process: Add dry DMF (electrophile) to the lithiated species. Warm to RT. Treat with dilute HCl to hydrolyze the hemiaminal intermediate and remove the MOM group in one pot (or use TFA/DCM if milder conditions are needed).
Visualizing the Synthesis Workflow
Figure 1: Optimized Directed Ortho-Metalation (DoM) route for regioselective synthesis.
Reactivity & Functionalization Strategy
The power of 4-Bromo-3-hydroxypyridine-2-carbaldehyde lies in its ability to serve as a divergent synthesis hub . Each functional group reacts under distinct conditions, allowing for sequential modification without protecting group reshuffling.
A. C4-Bromine: The Coupling Handle
-
Reaction: Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.
-
Utility: This is the primary vector for extending the carbon skeleton or introducing aryl/heteroaryl diversity elements.
-
Note: The electron-deficient pyridine ring facilitates oxidative addition, making this bromide highly reactive toward Pd(0) catalysts.
B. C2-Aldehyde: The Cyclization Vector
-
Reaction: Reductive amination, Knoevenagel condensation, or Schiff base formation.
-
Utility: Essential for forming fused ring systems. For example, condensation with amidines or hydrazines yields pyrido-pyrimidines or triazolopyridines.
-
Ligand Synthesis: Condensation with thiosemicarbazides yields O,N,S-donor ligands (thiosemicarbazones) with potent anticancer activity (ribonucleotide reductase inhibition).
C. C3-Hydroxyl: The Orthogonal Anchor
-
Reaction: Alkylation (ether synthesis) or Acylation.
-
Utility: Often used to lock the conformation via intramolecular H-bonding with the C2-carbonyl (forming a pseudo-5-membered ring), or alkylated to tune lipophilicity (LogP).
Divergent Synthesis Map
Figure 2: Divergent synthetic pathways accessible from the scaffold.
Applications in Drug Discovery[1][4][11]
1. Kinase Inhibitor Scaffolds
The 3-hydroxy-2-carbaldehyde motif mimics the hydrogen-bonding patterns of ATP. When fused to form bicyclic systems (e.g., pyrido[2,3-d]pyrimidin-7-ones), the resulting scaffold can engage the "hinge region" of kinase enzymes. The C4-bromine allows for the installation of a "gatekeeper" residue to ensure selectivity.
2. Metallo-Drugs (Thiosemicarbazones)
Derivatives of 3-hydroxypyridine-2-carbaldehyde thiosemicarbazones (Triapine analogs) have shown efficacy in clinical trials. The 4-bromo variant allows for fine-tuning of the electronic properties of the pyridine ring, affecting the redox potential of the coordinated metal (usually Fe or Cu), which is critical for their mechanism of action (ROS generation).
3. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~202 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE). Libraries can be grown from the C4 position (via Suzuki coupling) to probe hydrophobic pockets while the C2/C3 polar region anchors the molecule in the active site.
Handling and Safety Data
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
-
Handling: Handle in a fume hood. The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under nitrogen or argon.
-
Stability: Stable as a solid at 4°C. Solutions in DMSO/DMF should be used fresh to avoid polymerization or oxidation.
References
-
Chemical Identity & CAS: 4-Bromo-3-hydroxypyridine-2-carbaldehyde (CAS 1289049-23-5).[2][3][4] 001Chemical Database.[2]
- Synthetic Methodology (DoM Strategy):Directed ortho-metalation of O-carbamates and O-thiocarbamates. Snieckus, V. Chem. Rev. 1990, 90, 879. (Foundational methodology adapted for this scaffold).
-
Thiosemicarbazone Applications: Platinum(II) Complexes of 3-Hydroxypyridine-2-Carboxaldehyde...[5] Synthesis and Anticancer Screening.[6][7][5][8] ResearchGate, 2023.
-
Related Scaffold Synthesis: Synthesis of 4-BROMO-3-HYDROXYPYRIDINE. ChemicalBook Protocols.
-
Safety Data: Safety Data Sheet for Pyridine Carbaldehyde Derivatives. Thermo Fisher Scientific.[1]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 001chemical.com [001chemical.com]
- 3. molcore.com [molcore.com]
- 4. 4-Bromo-3-hydroxy-2-pyridinecarboxaldehyde - CAS:1289049-23-5 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 8. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
